Linagliptin

Descripción

This compound is a DPP-4 inhibitor developed by Boehringer Ingelheim for the treatment of type II diabetes. This compound differs from other DPP-4 inhibitors in that it has a non-linear pharmacokinetic profile, is not primarily eliminated by the renal system, and obeys concentration dependant protein binding. This compound was approved by the FDA on May 2, 2011.

This compound is a Dipeptidyl Peptidase 4 Inhibitor. The mechanism of action of this compound is as a Dipeptidyl Peptidase 4 Inhibitor.

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. This compound has been linked to rare instances of clinically apparent liver injury.

This compound is a potent, orally bioavailable dihydropurinedione-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. The inhibition of DPP-4 by this compound appears to be longer lasting than that by some other DPP-4 inhibitors tested.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for type 2 diabetes mellitus and diabetes mellitus and has 8 investigational indications.

A purine and quinazoline derivative that functions as an INCRETIN and DIPEPTIDYL-PEPTIDASE IV INHIBTOR. It is used as a HYPOGLYCEMIC AGENT in the treatment of TYPE II DIABETES MELLITUS.

See also: Empagliflozin; this compound (component of); this compound; METformin Hydrochloride (component of) ... View More ...

Propiedades

IUPAC Name |

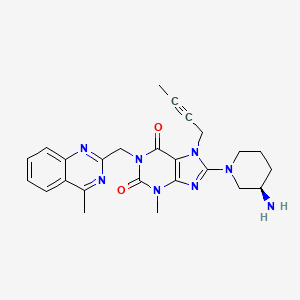

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXREWYXXSTFRX-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021653 | |

| Record name | Linagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL, Soluble in methanol; sparingly soluble in ethanol; very slightly soluble in isopropanol, alcohol | |

| Record name | Linagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellow solid; also reported as a crystalline solid | |

CAS No. |

668270-12-0 | |

| Record name | Linagliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668270-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linagliptin [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2yl)methyl]purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X29ZEJ4R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190-196, 202 °C | |

| Record name | Linagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Linagliptin's Core Mechanism: A Deep Dive into its Interaction with GLP-1 and GIP

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, plays a crucial role in the management of type 2 diabetes mellitus by amplifying the effects of the endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This technical guide delineates the core mechanism of action of this compound, focusing on its intricate interplay with GLP-1 and GIP. It provides a comprehensive overview of the underlying signaling pathways, quantitative data on its efficacy, and detailed experimental methodologies for the assessment of its pharmacodynamic effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of diabetes and metabolic diseases.

Introduction: The Incretin Effect and DPP-4

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin response compared to an equivalent intravenous glucose infusion. This physiological process is primarily mediated by two gut-derived hormones: GLP-1 and GIP.[1] These incretins are released from enteroendocrine cells into the bloodstream in response to nutrient ingestion and act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[2] However, the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[2]

This compound is a selective inhibitor of the DPP-4 enzyme.[3] By blocking the action of DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their insulinotropic effects.[3][4][5] This leads to improved glycemic control in patients with type 2 diabetes.[6]

This compound's Inhibition of DPP-4: A Quantitative Perspective

This compound exhibits high potency and selectivity for the DPP-4 enzyme. Its inhibitory activity has been quantified in various in vitro and in vivo studies.

| Parameter | Value | Reference |

| IC50 for DPP-4 | ~1 nM | [4] |

| Ki (Inhibition Constant) | 1 nM | [4] |

| k_off (Dissociation Rate) | 3.0 x 10⁻⁵/s | [4] |

| Plasma DPP-4 Inhibition (at 5 mg dose) | >80% over 24 hours | [4][5] |

Table 1: In Vitro and In Vivo Inhibition of DPP-4 by this compound. This table summarizes key quantitative parameters that define the potent and sustained inhibitory effect of this compound on the DPP-4 enzyme.

Impact on GLP-1 and GIP Levels: Clinical Evidence

The inhibition of DPP-4 by this compound translates into a significant increase in the plasma concentrations of active GLP-1 and GIP. Clinical trials have consistently demonstrated this effect.

| Incretin Hormone | Parameter | Change with this compound | p-value | Reference |

| Intact GLP-1 | AUEC₀₋₂h (pmol/h/L) | +18.1 (vs. placebo) | < 0.0001 | [6] |

| Intact GIP | AUEC₀₋₂h (pmol/h/L) | +91.4 (vs. placebo) | < 0.0001 | [6] |

Table 2: Effect of this compound on Intact Incretin Levels in Patients with Type 2 Diabetes. This table presents the placebo-corrected changes in the area under the time-effect curve for intact GLP-1 and GIP following a 28-day treatment with 5 mg this compound once daily.

Signaling Pathways of GLP-1 and GIP

The enhanced levels of active GLP-1 and GIP, facilitated by this compound, lead to the activation of their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells, initiating a cascade of intracellular signaling events that culminate in enhanced insulin secretion.

Figure 1: Simplified Signaling Pathway of GLP-1 and GIP in Pancreatic β-cells. This diagram illustrates the common signaling cascade initiated by the binding of GLP-1 and GIP to their respective receptors, leading to increased insulin secretion.

Experimental Protocols

Measurement of DPP-4 Activity

A common method to assess the inhibitory activity of this compound on DPP-4 is a fluorometric assay using a specific substrate.

Figure 2: Experimental Workflow for Measuring DPP-4 Inhibition. This flowchart outlines the key steps involved in a typical in vitro assay to determine the inhibitory potency of this compound on DPP-4 activity.

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare a buffer solution (e.g., 100 mmol/L HEPES, pH 7.5, 0.1% BSA).

-

Prepare a stock solution of the DPP-4 substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a microplate, add the plasma sample (e.g., 2% final concentration).

-

Add the this compound dilutions or vehicle control.

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate (e.g., 5 µmol/L final concentration).

-

Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes).

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

-

Calculate the percentage of DPP-4 inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Quantification of Active GLP-1 and GIP in Human Plasma

The accurate measurement of active incretin hormones in plasma requires specific and sensitive analytical methods, often involving immunoassays or mass spectrometry.

Detailed Methodology (Immunoassay Approach):

-

Sample Collection and Handling:

-

Collect whole blood into tubes containing a DPP-4 inhibitor (e.g., a specific inhibitor cocktail or this compound itself) and an anticoagulant (e.g., EDTA) to prevent ex vivo degradation of the incretins.[7]

-

Immediately centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Assay Procedure (ELISA):

-

Use commercially available ELISA kits specific for the active forms of GLP-1 (7-36 amide) and GIP (1-42).

-

Follow the manufacturer's instructions for the assay, which typically involve:

-

Coating a microplate with a capture antibody specific to the N-terminus of the active incretin.

-

Adding plasma samples and standards to the wells.

-

Incubating to allow the incretin to bind to the capture antibody.

-

Washing the plate to remove unbound components.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to a different epitope on the incretin.

-

Adding a substrate that is converted by the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

-

-

-

Data Analysis:

-

Measure the signal intensity using a microplate reader.

-

Generate a standard curve using the known concentrations of the standards.

-

Determine the concentration of active GLP-1 and GIP in the plasma samples by interpolating their signal values on the standard curve.

-

Conclusion

This compound's mechanism of action is centered on its potent and sustained inhibition of the DPP-4 enzyme. This leads to a significant elevation in the circulating levels of active GLP-1 and GIP. The enhanced incretin activity stimulates glucose-dependent insulin secretion from pancreatic β-cells through well-defined intracellular signaling pathways. The quantitative data from clinical trials robustly support this mechanism, demonstrating a direct link between DPP-4 inhibition, increased incretin levels, and improved glycemic control. The experimental protocols detailed herein provide a framework for the continued investigation and understanding of the pharmacodynamics of this compound and other DPP-4 inhibitors. This in-depth technical guide serves as a comprehensive resource for the scientific community, fostering further research and development in the field of incretin-based therapies for type 2 diabetes.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Increases Incretin Levels, Lowers Glucagon, and Improves Glycemic Control in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of Linagliptin and Its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they can significantly influence the drug's stability, solubility, bioavailability, and manufacturability. This compound is known to exist in multiple crystalline forms, or polymorphs, each possessing a unique three-dimensional lattice structure. A thorough understanding of these polymorphic forms is critical for ensuring consistent product quality and therapeutic efficacy. This guide provides a comprehensive overview of the known crystal structures of this compound and its polymorphs, detailing their crystallographic properties, methods of preparation, and analytical characterization.

Polymorphism in this compound

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. Several polymorphic forms of this compound have been identified and characterized, most notably Forms A, B, C, D, E, F, I, II, and a hemihydrate hemiethanolate form.

Crystallographic Data of this compound Polymorphs

The definitive identification and differentiation of this compound polymorphs are primarily achieved through single-crystal and powder X-ray diffraction (XRD). While comprehensive single-crystal data is not publicly available for all polymorphs, a significant amount of powder X-ray diffraction (PXRD) data has been reported.

This compound Hemihydrate Hemiethanolate

A detailed crystal structure has been determined for a this compound hemihydrate hemiethanolate solvate.[1][2] This form provides valuable insight into the molecular conformation and packing of this compound in a crystalline state.

Table 1: Crystallographic Data for this compound Hemihydrate Hemiethanolate [1][2]

| Parameter | Value |

| Chemical Formula | (C₂₅H₂₈N₈O₂)₂·(H₂O)·(C₂H₅OH) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 24.85091(13) |

| b (Å) | 21.56916(9) |

| c (Å) | 9.74376(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 5222.79(3) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) Data

PXRD is a fundamental technique for the characterization of crystalline solids. The positions (2θ values) and intensities of the diffraction peaks are unique to each polymorphic form, serving as a fingerprint for identification. The characteristic PXRD peaks for several this compound polymorphs are summarized below. It is important to note that slight variations in peak positions can occur due to instrumental differences.

Table 2: Characteristic PXRD Peaks (2θ ± 0.2°) for this compound Polymorphs

| Form | Characteristic 2θ Peaks |

| Form A | Mentioned as a high-temperature form, but specific, comprehensive PXRD data from primary literature is limited. One study mentions its single-crystal analysis without providing the detailed PXRD pattern in the abstract.[3] |

| Form B | Described as the low-temperature form, existing in a mixture with Form A at room temperature.[4] Detailed, isolated PXRD data is not readily available in the public domain. |

| Form I | 7.1, 8.2, 8.9, 9.8, 10.6, 12.3, 13.5, 14.1, 14.7, 15.7, 16.8, 19.1, 19.6, 20.1, 21.8[5] |

| Form II | 4.7, 9.7, 11.7, 15.1, 17.2, 18.7, 22.1, 31.5[5] |

| Unnamed Polymorph | 5.6, 9.8, 11.2, 11.8, 13.1, 14.4, 14.9, 16.1, 16.4, 18.4, 18.8, 19.9, 20.2, 20.7, 22.0, 23.6, 24.3, 25.1, 26.4, 27.2, 29.9, 30.9, 31.8, 33.2, 34.3[6] |

| This compound Benzoate Form II | 5.2, 6.7, 8.0, 8.7, 10.4, 12.4, 12.9, 13.8, 15.7, 17.4, 18.8, 20.3, 22.2, 23.3, 24.5[7] |

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a material. For polymorphs, DSC can reveal melting points, phase transitions, and desolvation events, which are often unique to a specific crystalline form.

Table 3: Thermal Properties of this compound and its Polymorphs by DSC

| Substance | Observed Thermal Events | Reference |

| This compound (unspecified form) | Endothermic peak at ~203.73°C (melting) | [8] |

| This compound (unspecified form) | Endothermic events at 60.26°C (desolvation) and 203.92°C (melting), followed by an exothermic event (degradation) at 245.02°C | [9] |

| Unnamed Crystalline Form | Two endothermic peaks at approximately 173°C and 206°C | [6] |

| This compound Benzoate Form II | Melting point around 155°C | [10] |

| This compound (stressed with excipients) | Complex endotherms, with a peak at 113.0°C and a smaller one at 198.7°C in non-stressed samples. These change upon stress. | [11] |

Experimental Protocols

Preparation of this compound Polymorphs

The formation of a specific polymorph is highly dependent on the crystallization conditions, including the solvent system, temperature, and cooling rate.

General Polymorph Screening Workflow

Preparation of a Crystalline Form of this compound [12]

-

Suspension: Add 10 g of this compound solid into 100 mL of n-propanol and stir.

-

Heating: Raise the temperature to 50°C to obtain a clear solution.

-

Precipitation: Add 10 mL of purified water to the solution at a constant temperature.

-

Crystallization: Cool the solution to 10°C at a rate of 0.5°C/min and allow crystals to grow for 2 hours.

-

Isolation: Filter the resulting slurry.

-

Drying: Dry the wet crystalline product at 35°C under vacuum for 5 hours.

Preparation of this compound Benzoate Form II [7]

-

Dissolution: Suspend 0.60 g of this compound benzoate in 30 ml of acetonitrile and heat to reflux to obtain a clear solution.

-

Crystallization: Allow the solution to cool to approximately 25°C over about 90 minutes. Crystallization should begin around 75°C.

-

Stirring: Continue stirring the suspension at 25°C for about 5 hours.

-

Isolation: Isolate the crystals by filtration.

-

Drying: Dry the crystals at 80°C under vacuum for about 15 hours.

Analytical Methods

Powder X-ray Diffraction (PXRD)

-

Instrument: A typical powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Sample Preparation: A small amount of the sample is gently packed into a sample holder.

-

Data Collection: The data is typically collected over a 2θ range of 2° to 40° with a step size and scan speed optimized for resolution and signal-to-noise ratio.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow is monitored as a function of temperature.

Interconversion and Stability of Polymorphs

The various polymorphic forms of this compound can exhibit different stabilities and may interconvert under certain conditions of temperature, humidity, and mechanical stress. For instance, Forms A and B are reported to be enantiotropically related, with a transition temperature around room temperature.[4] Form A is the high-temperature form, obtainable by heating above 40°C, while Form B is the low-temperature form, obtained by cooling below 10°C.[4] Understanding the thermodynamic and kinetic relationships between polymorphs is crucial for selecting the most stable form for pharmaceutical development to prevent unwanted phase transformations during manufacturing and storage.

Conclusion

The polymorphic landscape of this compound is complex, with several crystalline forms identified. This guide has summarized the available crystallographic and thermal data for the known polymorphs and provided an overview of the experimental methodologies for their preparation and characterization. A thorough understanding and control of this compound's polymorphism are essential for the development of a safe, effective, and stable drug product. Further research, particularly the elucidation of single-crystal structures for all known polymorphs, would provide a more complete picture of the solid-state chemistry of this important antidiabetic drug.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Study on the Polymorphism of this compound [cjcu.jlu.edu.cn]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2013128379A2 - Crystalline polymorphic forms of this compound - Google Patents [patents.google.com]

- 6. WO2017047970A1 - this compound crystal form, and preparation method therefor - Google Patents [patents.google.com]

- 7. POLYMORPH OF this compound BENZOATE - Patent 2707368 [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. seer.ufrgs.br [seer.ufrgs.br]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. DSC, FT-IR and NIR with Chemometric Assessment Using PCA and HCA for Estimation of the Chemical Stability of Oral Antidiabetic Drug this compound in the Presence of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal form of this compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Binding Affinity and Kinetics of Linagliptin with the DPP-4 Enzyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin is a highly potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key regulator of the incretin system.[1] As a therapeutic agent for type 2 diabetes mellitus, its efficacy is rooted in its distinct interaction with DPP-4.[2] By competitively and reversibly binding to the enzyme, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This action enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[1][3]

Understanding the precise binding affinity and kinetics of this compound is critical for elucidating its pharmacological profile, including its potency, long duration of action, and unique pharmacokinetic properties.[4][5] This guide provides a detailed examination of the quantitative binding parameters, the experimental methodologies used to determine them, and the underlying signaling pathways.

Quantitative Analysis of this compound-DPP-4 Interaction

The interaction between this compound and the DPP-4 enzyme has been extensively characterized using various biophysical and biochemical techniques. This compound demonstrates superior potency compared to other "gliptins" like sitagliptin, vildagliptin, and saxagliptin, with a notably low half-maximal inhibitory concentration (IC50) of approximately 1 nM.[1] Its binding is a rapid, electrostatically driven process dominated by enthalpy, indicating strong ionic interactions and solvent-shielded hydrogen bonds.[6][7] A key feature of its binding is a remarkably slow rate of dissociation from the DPP-4 active site, contributing to its sustained inhibitory effect.[1][8]

The following tables summarize the key quantitative data describing the binding affinity, kinetics, and thermodynamics of this compound with the human DPP-4 enzyme.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Enzyme Source | Notes |

| IC50 | ~1 nM | Recombinant Human DPP-4 | Represents the highest potency among comparable DPP-4 inhibitors.[1] |

| IC50 | 1.4 ± 1.1 nM | Recombinant Human DPP-4 | Consistent with previously published data.[6][9] |

| IC50 | 0.97 ± 0.21 nM | Human Plasma DPP-4 | Demonstrates high potency in a native environment.[9] |

Table 2: Binding Kinetics of this compound (Determined by Surface Plasmon Resonance)

| Parameter | Symbol | Value | Unit | Description |

| Association Rate Constant | k_on | 7.6 x 10^6 | M⁻¹s⁻¹ | One of the fastest binding rates among DPP-4 inhibitors.[8] |

| Dissociation Rate Constant | k_off | 5.1 x 10⁻⁵ | s⁻¹ | The slowest dissociation rate, indicating a long residence time.[8][10] |

| Affinity Dissociation Constant | K_D | 6.6 | pM | Reflects exceptionally high binding affinity.[10][11] |

| Residence Time | (1/k_off) | ~327 | min | The considerable residence time is a key contributor to its sustained action.[6] |

Table 3: Binding Thermodynamics of this compound (Determined by Isothermal Titration Calorimetry)

| Parameter | Symbol | Value | Unit | Description |

| Change in Enthalpy | ΔH | -13.33 ± 0.57 | kcal/mol | Indicates that the binding is a highly favorable, enthalpy-driven process.[9] |

| Change in Entropy | -TΔS | 1.90 ± 0.75 | kcal/mol | Shows a minor, unfavorable entropic contribution to the binding.[6][9] |

| Change in Gibbs Free Energy | ΔG | -11.41 ± 0.44 | kcal/mol | The overall negative value confirms a spontaneous and high-affinity interaction.[9] |

Experimental Protocols

The quantitative data presented above were derived from specific and highly sensitive experimental techniques. The following sections detail the methodologies employed.

In Vitro DPP-4 Enzyme Inhibition Assay (for IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzyme's activity by half.

-

Principle : A fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), is cleaved by DPP-4, releasing a fluorescent signal. The inhibitor's potency is measured by its ability to reduce the rate of this reaction.[12][13]

-

Procedure :

-

Preparation : A solution of human recombinant DPP-4 (or DPP-4 from human plasma) is prepared in a Tris-HCl or HEPES buffer (pH 7.5-8.0).[12][13]

-

Incubation : The enzyme solution is mixed with varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M) in a 96-well microplate and incubated at 37°C for approximately 10 minutes to allow for inhibitor-enzyme binding.[9][12]

-

Reaction Initiation : The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to each well.[12][13]

-

Detection : The plate is incubated at 37°C for a set period (e.g., 30 minutes), and the increase in fluorescence is monitored kinetically using a microplate reader (excitation ~360 nm, emission ~460 nm).[12][14]

-

Calculation : The rate of reaction (Δfluorescence/minute) is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[13]

-

Surface Plasmon Resonance (SPR) (for k_on, k_off, and K_D)

SPR is a label-free technique used to measure real-time binding kinetics between a ligand and an analyte.

-

Principle : An immobilized ligand (DPP-4) is exposed to a mobile analyte (this compound). The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance signal.

-

Procedure :

-

Immobilization : The soluble domain of human DPP-4 is immobilized on a sensor chip surface.

-

Binding Measurement : this compound solutions of varying concentrations (e.g., 0.24 to 20 nM) are injected across the sensor surface at a constant flow rate.[10]

-

Kinetic Mode : The binding is measured in real-time. For tightly binding compounds like this compound, a "single-cycle kinetic" mode is often used. This involves sequential injections of increasing analyte concentrations without a regeneration step in between.[10]

-

Association/Dissociation Phases : The "association phase" occurs during the injection of this compound (e.g., 120 seconds), followed by a long "dissociation phase" where a buffer flows over the chip to monitor the dissociation of the complex (e.g., 7200 seconds).[10]

-

Data Analysis : The resulting sensorgrams (signal vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[6]

-

Isothermal Titration Calorimetry (ITC) (for Thermodynamic Profile)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

-

Principle : A solution of the inhibitor (this compound) is titrated into a solution containing the enzyme (DPP-4). The heat change associated with each injection is measured, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

-

Procedure :

-

Sample Preparation : Solutions of DPP-4 (e.g., 5 µM) and this compound (e.g., 50 µM) are prepared in the same buffer to minimize heat of dilution effects.[9]

-

Titration : The this compound solution is loaded into an injection syringe and titrated in small, precise aliquots into the DPP-4 solution in the sample cell.[9]

-

Heat Measurement : A sensitive calorimeter measures the minute heat changes (μcal/sec) after each injection.

-

Data Analysis : The integrated heat change per injection is plotted against the molar ratio of this compound to DPP-4. This binding isotherm is then fitted to a binding model to derive the thermodynamic parameters: K_D, ΔH, and the stoichiometry. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.[9]

-

Signaling Pathway and Mechanism of Action

DPP-4 inhibitors function by modulating the incretin pathway. Incretin hormones (GLP-1 and GIP) are released from the gut after a meal and play a crucial role in glucose homeostasis.[1] DPP-4 rapidly inactivates these hormones. This compound's inhibition of DPP-4 leads to a two- to three-fold increase in the circulating levels of active GLP-1 and GIP.[3][15] This elevation has two primary downstream effects: it stimulates the pancreatic beta cells to release more insulin and suppresses the pancreatic alpha cells from secreting glucagon, both in a glucose-dependent manner.[3]

Conclusion

The interaction of this compound with the DPP-4 enzyme is characterized by exceptionally high affinity, a rapid association rate, and a very slow dissociation rate.[8] This kinetic profile, driven by favorable enthalpic contributions, results in a prolonged residence time at the enzyme's active site, providing sustained target engagement that underpins its once-daily dosing regimen.[6][15] The detailed methodologies of enzyme inhibition assays, surface plasmon resonance, and isothermal titration calorimetry have been pivotal in quantifying these interactions, offering a comprehensive understanding of this compound's potent and durable mechanism of action. This in-depth knowledge continues to be invaluable for the rational design and development of novel therapeutic agents.

References

- 1. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. Impact of target-mediated drug disposition on this compound pharmacokinetics and DPP-4 inhibition in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vetmeduni.ac.at [vetmeduni.ac.at]

- 7. Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vetmeduni.ac.at [vetmeduni.ac.at]

- 10. A Single Second Shell Amino Acid Determines Affinity and Kinetics of this compound Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, this compound, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 15. globalrph.com [globalrph.com]

The Journey of a Molecule: An In-depth Technical Guide to the Discovery and Synthesis of Linagliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linagliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a significant therapeutic agent for the management of type 2 diabetes mellitus. Its unique xanthine-based scaffold and favorable pharmacokinetic profile, characterized by a predominantly non-renal route of elimination, distinguish it from other gliptins. This technical guide provides a comprehensive overview of the discovery and synthesis of the this compound molecule. It delves into the initial high-throughput screening and lead optimization strategies that led to its identification, details various synthetic pathways including the established industrial manufacturing process, and presents key quantitative data related to its efficacy and physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Discovery of the this compound Molecule

The discovery of this compound by Boehringer Ingelheim was the culmination of a targeted drug discovery program aimed at identifying a potent and selective DPP-4 inhibitor with a differentiated pharmacokinetic profile.[1][2] The development of this compound, approved by the FDA in 2011, marked a significant advancement in the treatment of type 2 diabetes.[3]

High-Throughput Screening and Identification of the Xanthine Scaffold

The journey to this compound began with a high-throughput screening (HTS) campaign to identify compounds capable of inhibiting the DPP-4 enzyme.[4][5] These assays are typically designed to measure the cleavage of a synthetic substrate by DPP-4, with a decrease in product formation indicating inhibitory activity. A common approach involves using a fluorogenic substrate, where the enzymatic cleavage releases a fluorescent molecule, allowing for rapid and sensitive detection of inhibition.

Experimental Protocol: High-Throughput Screening for DPP-4 Inhibitors

A typical HTS protocol for DPP-4 inhibitors involves the following steps:

-

Enzyme and Substrate Preparation: A solution of recombinant human DPP-4 enzyme is prepared in a suitable buffer (e.g., Tris-HCl with BSA). A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (GP-AMC), is also prepared in a buffer.

-

Compound Screening: Test compounds from a chemical library are added to individual wells of a microtiter plate.

-

Enzyme Inhibition Assay: The DPP-4 enzyme solution is added to the wells containing the test compounds and incubated for a specific period.

-

Substrate Addition and Signal Detection: The fluorogenic substrate is added to initiate the enzymatic reaction. The fluorescence intensity is measured over time using a plate reader. A decrease in the rate of fluorescence increase compared to a control (without inhibitor) indicates DPP-4 inhibition.

-

Hit Identification: Compounds that exhibit a predefined threshold of inhibition are identified as "hits" and selected for further characterization.

Through such screening efforts, a xanthine-based scaffold was identified as a promising starting point for the development of a novel class of DPP-4 inhibitors.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following the identification of the xanthine scaffold, an extensive lead optimization program was initiated to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies focused on systematic modifications at four key positions of the xanthine core: N1, N3, N7, and C8.

A critical breakthrough was the discovery that introducing a basic amino group at the C8 position significantly boosted inhibitory activity. The (R)-3-aminopiperidine moiety was found to be particularly effective. To mitigate off-target effects, specifically interactions with the muscarinic M1 receptor and the hERG channel, a but-2-ynyl group was introduced at the N7 position. These modifications, guided by iterative cycles of chemical synthesis and biological testing, ultimately led to the selection of this compound as the clinical candidate due to its superior potency and pharmacological profile in preclinical models.

References

- 1. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Efficacy and Safety of this compound (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Xanthine Advantage: A Technical Guide to Linagliptin's Chemical Structure and its Therapeutic Benefits

For Researchers, Scientists, and Drug Development Professionals

Linagliptin is a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2] Its distinction within the "gliptin" class of antidiabetic agents stems directly from its unique xanthine-based chemical structure.[3][4] This core scaffold, unlike those of other DPP-4 inhibitors, imparts a unique combination of high-affinity binding, exceptional selectivity, and a distinct pharmacokinetic profile, offering significant clinical advantages.[4][5] This technical guide provides an in-depth exploration of the structural and functional benefits of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and mechanism of action.

The Molecular Blueprint: this compound's Structure-Activity Relationship

This compound's chemical architecture is centered on a xanthine heterocycle.[1] This core is strategically decorated with specific functional groups that orchestrate its interaction with the DPP-4 enzyme active site. X-ray crystallography studies have revealed how these components precisely fit into the enzyme's subsites.[6][7]

-

Butynyl Group: This substituent occupies the hydrophobic S1 pocket of the DPP-4 enzyme.[6]

-

Aminopiperidine Moiety: The primary amine of this group forms critical interactions with key amino acid residues, including Glu205, Glu206, and Tyr662, in the S2 subsite, which are essential for recognizing peptide substrates.[6][8]

-

Xanthine Scaffold: This core structure contributes to the overall binding and positions the other functional groups for optimal interaction with additional subsites (S1' and S2').[8][9]

This precise, multi-point interaction results in a high-affinity, non-covalent binding to the DPP-4 enzyme, leading to potent and sustained inhibition.[10][11]

Quantitative Comparison: Potency, Selectivity, and Pharmacokinetics

The advantages conferred by this compound's structure are most evident in its quantitative pharmacological parameters compared to other DPP-4 inhibitors.

Table 1: In Vitro Potency and Selectivity Profile of DPP-4 Inhibitors

| Compound | DPP-4 IC₅₀ (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |

| This compound | 1 [3][5] | >40,000 [3][12] | >10,000 [3][12] |

| Sitagliptin | 19[3][5] | >2,500[3] | >2,500[3] |

| Saxagliptin | 50[3][5] | <100[3] | <100[3] |

| Vildagliptin | 62[5][12] | >200 | >8,000 |

| Alogliptin | 24[5] | >10,000 | >10,000 |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates this compound's superior potency (lowest IC₅₀) and its exceptional selectivity, particularly against DPP-8 and DPP-9. This high selectivity is crucial as inhibition of these related enzymes has been linked to potential off-target adverse effects.

Table 2: Comparative Pharmacokinetic Properties

| Parameter | This compound | Sitagliptin | Saxagliptin | Vildagliptin |

| Primary Route of Elimination | ~90% Fecal/Biliary (unmetabolized) [12][13] | Renal | Renal | Renal |

| Dose Adjustment in Renal Impairment | No [3][12] | Yes | Yes | Yes |

| Terminal Half-life (t½) | >100 hours[3][14] | ~12.4 hours[3] | ~2.5 hours[3] | ~2-3 hours |

| Accumulation Half-life (t½) | ~10-12 hours[14][15] | N/A | N/A | N/A |

| Plasma Protein Binding | 75-99% (concentration-dependent)[15][16] | 38%[17] | Negligible[17] | ~9% |

| Oral Bioavailability | ~30%[13][16] | ~87%[12] | ~67% | ~85%[12] |

This compound's pharmacokinetic profile is unique among gliptins. Its primary non-renal route of excretion means it can be used in patients with renal insufficiency without dose adjustments, a significant clinical advantage.[2][12] The long terminal half-life is a result of its high-affinity, saturable binding to DPP-4, which acts as a drug reservoir.[14] However, the clinically relevant accumulation half-life of approximately 10-12 hours allows for rapid attainment of steady-state concentrations with once-daily dosing.[14][15]

Visualizing the Mechanisms and Methodologies

Signaling Pathway and Molecular Interaction

The following diagrams illustrate the mechanism of action of this compound and its specific binding interaction with the DPP-4 enzyme.

Caption: this compound's mechanism of action on the incretin pathway.

Caption: Interaction of this compound's moieties with DPP-4 subsites.

Experimental Protocols

The characterization of this compound's advantages relies on standardized in vitro and structural biology techniques.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC₅₀ value of a test compound against DPP-4.

-

Objective: To quantify the inhibitory potency of this compound by measuring the reduction in DPP-4 enzymatic activity.

-

Principle: The assay utilizes a fluorogenic substrate, typically Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[18] DPP-4 cleaves the substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) molecule. An inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescence signal.

-

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., HEPES-based buffer, pH 7.5)[18]

-

DPP-4 Substrate: Gly-Pro-AMC

-

Test Compound (this compound) and reference inhibitors (e.g., Sitagliptin) serially diluted

-

96-well black microplates (for fluorescence assays)

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[18]

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer to create a concentration gradient.

-

In a 96-well plate, add the assay buffer, the diluted DPP-4 enzyme, and the various concentrations of this compound (or control solvent) to designated wells.[19]

-

Include control wells: "100% activity" (enzyme, buffer, no inhibitor) and "background" (buffer, substrate, no enzyme).

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[20]

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Subtract the background rate from all other rates.

-

Normalize the data by expressing the inhibited rates as a percentage of the uninhibited (100% activity) control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for in vitro DPP-4 inhibition assay.

Protocol 2: X-ray Crystallography of the this compound-DPP-4 Complex

This protocol provides a general overview of the steps required to determine the three-dimensional structure of this compound bound to the DPP-4 enzyme.

-

Objective: To visualize the atomic-level interactions between this compound and the DPP-4 active site to understand the structural basis for its potency and selectivity.

-

Principle: X-ray crystallography involves crystallizing a protein-ligand complex and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein and bound ligand can be built.

-

Procedure:

-

Protein Expression and Purification: Express recombinant human DPP-4 in a suitable system (e.g., insect or mammalian cells) and purify it to high homogeneity.

-

Complex Formation: Incubate the purified DPP-4 with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find the optimal conditions for growing well-ordered crystals of the DPP-4-linagliptin complex. This is often done using vapor diffusion methods (hanging drop or sitting drop).

-

X-ray Diffraction Data Collection: Mount a single, high-quality crystal and cryo-cool it (typically in liquid nitrogen) to prevent radiation damage. Expose the crystal to a high-intensity X-ray beam (often from a synchrotron source). Rotate the crystal and collect the diffraction pattern on a detector.[8]

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and reflection intensities.

-

Solve the "phase problem" using methods like molecular replacement, using a known structure of DPP-4 as a search model.

-

Build an atomic model of the protein and the bound this compound into the calculated electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with known chemical principles.

-

-

-

Data Analysis: Analyze the final refined structure to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between this compound and specific amino acid residues in the DPP-4 active site. This provides a structural explanation for the observed high binding affinity and selectivity.[7][21]

Conclusion

The xanthine-based structure of this compound is not merely a chemical classification but the fundamental driver of its advantageous therapeutic profile. It provides the basis for its best-in-class potency and selectivity, which translates to effective DPP-4 inhibition with a reduced risk of off-target effects. Most critically, this chemical foundation dictates a unique, non-renal route of elimination, distinguishing this compound from all other gliptins and offering a crucial treatment option for the large population of type 2 diabetes patients with comorbid renal impairment. These combined properties, all rooted in its core chemical scaffold, underscore the success of structure-based drug design in developing optimized therapeutic agents.

References

- 1. This compound | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [this compound (Trajenta): a selective DPP-4 inhibitor with limited renal elimination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of this compound (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a novel methylxanthin based approved dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A Novel Methylxanthin Based Approved Dipeptidyl Peptidase-4 Inhibitor | Bentham Science [benthamscience.com]

- 8. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetics and Pharmacodynamics of this compound in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Choosing a Gliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. globalrph.com [globalrph.com]

- 15. researchgate.net [researchgate.net]

- 16. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 18. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. content.abcam.com [content.abcam.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Distribution and Tissue Penetration of Linagliptin: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo distribution, tissue penetration, and underlying pharmacokinetic and pharmacodynamic principles of Linagliptin. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this dipeptidyl peptidase-4 (DPP-4) inhibitor's disposition in the body. The information is compiled from preclinical and clinical studies, focusing on quantitative data, experimental methodologies, and the molecular pathways influencing its distribution.

Pharmacokinetic Profile and Tissue Distribution

This compound exhibits a unique pharmacokinetic (PK) profile characterized by non-linear kinetics, a large apparent volume of distribution, and a long terminal half-life, all of which are indicative of extensive tissue distribution.[1][2][3][4] This behavior is primarily driven by its high-affinity, saturable binding to its target enzyme, DPP-4, which is widely distributed in both plasma and peripheral tissues.[1][5][6][7]

Quantitative Pharmacokinetic Parameters

The key PK parameters for this compound in humans are summarized below, highlighting its extensive distribution and concentration-dependent nature.

| Parameter | Value | Species | Notes |

| Volume of Distribution (Vss) | ~1110 L | Human | Following a 5 mg intravenous dose; indicates extensive distribution into tissues.[1][3][8] |

| 380 - 1540 L | Human | Range observed after intravenous infusion of 0.5-10 mg.[1][9] | |

| Plasma Protein Binding | 99% at 1 nmol/L | Human (in vitro) | Highly concentration-dependent due to saturable binding to DPP-4.[2][6][10][11] |

| 75-89% at >30 nmol/L | Human (in vitro) | As DPP-4 becomes saturated, the unbound fraction increases.[2][10][11] | |

| Terminal Half-Life (t½) | >100 hours | Human | A result of the strong, high-affinity binding to DPP-4.[1][2][12] |

| Accumulation Half-Life | ~10 hours | Human | Reflects the rapid attainment of steady-state for the pharmacologically relevant fraction.[1][2] |

| Absolute Bioavailability | ~30% | Human | [1][2][3] |

| Time to Max. Concentration (Tmax) | ~1.5 - 2.0 hours | Human | After oral administration.[1][6] |

| Renal Excretion | <7% of dose | Human | Primarily eliminated via bile and the gut, making it suitable for patients with renal impairment.[1][6][13] |

The Role of Target-Mediated Drug Disposition (TMDD)

The non-linear pharmacokinetics of this compound are a classic example of Target-Mediated Drug Disposition (TMDD).[5][14] At therapeutic concentrations, this compound extensively binds to and saturates DPP-4 in both plasma and tissues. This high-affinity binding is the primary determinant of its distribution and clearance characteristics.

Distribution in Key Tissues

Studies in animal models have provided detailed insights into the specific tissue localization of this compound, confirming that its distribution pattern mirrors the known locations of the DPP-4 enzyme.[15][16] The highest concentrations of the drug are consistently found in organs of elimination and those with high DPP-4 expression, such as the kidneys, liver, and intestine.[14][16]

-

Kidney : High-resolution autoradiography in rats revealed that this compound localization reflects the distribution of DPP-4.[15][16] Radioactivity was primarily observed in the cortical glomeruli and the brush border of proximal tubules.[15][16] Interestingly, the distribution shifts with dose and time; at lower doses, binding is concentrated in the glomeruli, while at higher doses, it extends to the medullary proximal tubules.[15] Over time, the signal shifts from the glomeruli to the lower parts of the proximal tubules.[15]

-

Liver : Radioactivity persists mainly around the portal triads and in the bile ducts, consistent with its primary route of elimination via bile.[15]

-

Intestine : In the small intestine, the distribution shifts over time from the lamina propria shortly after administration to the surface of the villi and the intestinal lumen at later time points.[15]

Experimental Protocols & Methodologies

The characterization of this compound's in vivo distribution has been accomplished through various sophisticated experimental techniques.

High-Resolution Autoradiography in Rats

This method provides a detailed microscopic view of drug distribution within tissues.

-

Objective : To investigate the dose-dependent cellular distribution of this compound in key tissues.[15]

-

Animal Model : Wistar rats.[6] Studies have also utilized DPP-4 deficient rats to confirm that tissue binding is target-specific.[14]

-

Test Article : [3H]this compound (radiolabeled drug).[15]

-

Administration : Intravenous (IV) injection at varying doses (e.g., 7.4, 100, and 2000 µg/kg).[15]

-

Methodology :

-

Rats are administered [3H]this compound intravenously.

-

At predetermined time points (e.g., 2 minutes, 3 hours, 192 hours), animals are euthanized.[15]

-

Tissues of interest (kidney, liver, intestine) are excised, frozen, and subjected to cryo-sectioning to obtain thin tissue slices.

-

The tissue slices are exposed to radiographic film or emulsion.

-

The resulting autoradiographs are analyzed to determine the precise localization and relative density of radioactivity, which corresponds to the location of the drug.[15]

-

In Vivo Microdialysis

While not specifically detailed for this compound in the provided context, microdialysis is a powerful technique used to measure unbound drug concentrations directly in the interstitial fluid of tissues.[17][18]

-

Principle : A microdialysis probe, which has a semipermeable membrane, is inserted into the target tissue (e.g., subcutaneous tissue).[17] The probe is perfused with a physiological solution (perfusate). Unbound drug in the interstitial fluid diffuses across the membrane into the perfusate, which is then collected (as dialysate) and analyzed.[18]

-

Analysis : Drug concentrations in the dialysate are measured, typically using HPLC.[18] The data allows for the determination of the tissue penetration ratio by comparing the area under the concentration-time curve (AUC) in tissue to the unbound AUC in plasma.[18]

Relevant Signaling Pathways

This compound's therapeutic effect is a direct result of its influence on the incretin signaling pathway.

DPP-4 Inhibition and the Incretin Pathway

The primary mechanism of action for this compound is the competitive, reversible inhibition of the DPP-4 enzyme.[12][13][19] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][19] By inhibiting DPP-4, this compound increases the concentration and prolongs the action of active GLP-1 and GIP.[12][13] This leads to glucose-dependent insulin secretion, suppression of glucagon release, and improved glycemic control.[13][19]

Neuroprotective Signaling

Beyond its primary glycemic control function, preclinical studies suggest this compound may have neuroprotective effects, potentially mediated through the Akt/mTOR signaling pathway. In hyperglycemic mice with stroke, this compound treatment was shown to upregulate the phosphorylation of Akt and mTOR, leading to an anti-apoptotic effect by increasing the Bcl-2/Bax ratio.[20] This suggests that this compound's benefits may extend to tissues beyond those directly involved in glucose metabolism.[20]

Conclusion

The in vivo distribution of this compound is extensive and is fundamentally governed by its high-affinity, saturable binding to the DPP-4 enzyme. This target-mediated disposition results in a unique pharmacokinetic profile, including a large volume of distribution, non-linear kinetics, and a long terminal half-life. Tissue penetration is highest in DPP-4-rich organs such as the kidney, liver, and intestine, where the drug's localization has been precisely mapped using advanced techniques like high-resolution autoradiography. A thorough understanding of these distribution characteristics is critical for drug development professionals in optimizing therapeutic strategies and exploring the pleiotropic effects of this compound.

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of this compound for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of target-mediated drug disposition on this compound pharmacokinetics and DPP-4 inhibition in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. Incorporating Pharmacological Target-Mediated Drug Disposition (TMDD) in a Whole-Body Physiologically Based Pharmacokinetic (PBPK) Model of this compound in Rat and Scale-up to Human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The dipeptidyl peptidase-4 inhibitor this compound exhibits time- and dose-dependent localization in kidney, liver, and intestine after intravenous dosing: results from high resolution autoradiography in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of Tissue Penetration and Pharmacokinetics of Linezolid in Patients with Diabetic Foot Infections Using In Vivo Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tianmingpharm.com [tianmingpharm.com]

- 20. DPP-4 Inhibitor this compound is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Linagliptin: A Comprehensive Technical Guide on its Pharmacokinetics and Non-Linear Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibits a unique and complex pharmacokinetic profile characterized by non-linear protein binding. This non-linearity is not due to saturation of plasma proteins like albumin, but rather to its high-affinity, saturable binding to its therapeutic target, the DPP-4 enzyme, a phenomenon known as target-mediated drug disposition (TMDD). This technical guide provides an in-depth exploration of the pharmacokinetics of this compound, with a core focus on the principles and experimental evaluation of its non-linear protein binding. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a xanthine-based, orally administered drug for the treatment of type 2 diabetes mellitus.[1] Its primary mechanism of action is the inhibition of DPP-4, an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[2]

A defining characteristic of this compound's pharmacology is its non-linear pharmacokinetics, which stems directly from its interaction with DPP-4.[3][4][5][6][7][8][9][10] This guide will dissect the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, leading into a detailed discussion of its concentration-dependent protein binding and the experimental methodologies used to characterize these interactions.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is distinguished by its non-linear dose-exposure relationship, a long terminal half-life, and a primarily non-renal route of elimination.[1][3][8][10]

Absorption

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1.5 to 2.0 hours.[1] The absolute bioavailability of this compound is approximately 30%.[1][3] Co-administration with food does not have a clinically significant effect on its absorption.[1]

Distribution

This compound exhibits a large apparent volume of distribution at steady state, ranging from 380 to 1540 L after intravenous infusion, indicating extensive distribution into tissues.[1][9] This extensive tissue distribution is a key factor in its pharmacokinetic profile.

Metabolism

Metabolism plays a minor role in the overall elimination of this compound. The majority of the drug is eliminated unchanged.[3] The main metabolite, a pharmacologically inactive S-3-hydroxypiperidinyl derivative, accounts for a small fraction of the total drug-related compounds in plasma.[3] In vitro studies have shown that this compound is a weak substrate and inhibitor of cytochrome P450 (CYP) 3A4 and P-glycoprotein (P-gp).[3]

Excretion

The primary route of elimination for this compound is through the feces, with approximately 85% of an oral dose excreted unchanged in the feces.[4] Renal excretion is a minor pathway, with only about 5% of an oral dose excreted in the urine at steady state.[3][4] This primarily non-renal excretion is a significant clinical advantage, as it allows for the use of this compound without dose adjustment in patients with renal impairment.[1][10]

Non-Linear Protein Binding of this compound

The non-linear pharmacokinetics of this compound are a direct consequence of its concentration-dependent binding to plasma proteins, specifically its target enzyme, DPP-4.[3][4][5][6][11]

Mechanism of Non-Linear Binding: Target-Mediated Drug Disposition (TMDD)

This compound binds to DPP-4 with high affinity and saturability.[4][8] At low, therapeutic concentrations, a significant portion of this compound is bound to DPP-4 in both plasma and tissues.[12] As the concentration of this compound increases, these high-affinity binding sites on DPP-4 become saturated. Consequently, the unbound fraction of this compound increases, leading to a less than dose-proportional increase in total plasma concentrations.[4] This phenomenon is a classic example of Target-Mediated Drug Disposition (TMDD).[3][5][13]

The interaction can be described by the following equilibrium:

Free this compound + Unbound DPP-4 ⇌ this compound-DPP-4 Complex

At low this compound concentrations, the equilibrium shifts to the right, favoring the formation of the complex. As this compound concentrations rise and saturate the available DPP-4, the equilibrium shifts, and the concentration of free this compound increases more significantly.

Quantitative Aspects of Protein Binding

In vitro studies have quantified the concentration-dependent plasma protein binding of this compound. At very low concentrations (e.g., 1 nmol/L), this compound is approximately 99% bound to plasma proteins.[3][12] As the concentration increases to above 30-100 nmol/L, the protein binding decreases to a range of 70-89%.[3][12] This change in the bound fraction is primarily due to the saturation of DPP-4 binding sites.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Absorption | ||

| Tmax | 1.5 - 2.0 hours | [1] |

| Absolute Bioavailability | ~30% | [1][3] |

| Distribution | ||

| Volume of Distribution (Vss) | 380 - 1540 L | [1] |

| Protein Binding | ||

| at 1 nmol/L | ~99% | [3][12] |

| at >30 nmol/L | 75% - 89% | [3] |

| Metabolism | ||

| Primary Route | Minimal | [3] |

| Excretion | ||

| Fecal Excretion (unchanged) | ~85% | [4] |

| Renal Excretion | ~5% | [3][4] |

| Half-life | ||

| Terminal Half-life | >100 hours | [3] |

| Accumulation Half-life | ~10-12 hours | [3][14] |

Experimental Protocols for Determining Protein Binding

The non-linear protein binding of this compound can be characterized using several in vitro techniques. The following are detailed methodologies for key experiments.

Equilibrium Dialysis

Equilibrium dialysis is a standard method to determine the unbound fraction of a drug in plasma.

Objective: To determine the fraction of this compound not bound to plasma proteins at various concentrations.

Materials:

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Radiolabeled ([¹⁴C] or [³H]) this compound

-

Equilibrium dialysis cells (e.g., RED device) with a semi-permeable membrane (molecular weight cutoff of 12-14 kDa)

-

Incubator shaker at 37°C

-

Liquid scintillation counter

Procedure:

-

Prepare stock solutions of radiolabeled this compound in a suitable solvent (e.g., DMSO) and spike into human plasma to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 500 nmol/L).

-

Assemble the equilibrium dialysis cells. Add the this compound-spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS to the other chamber (the buffer chamber).

-

Incubate the dialysis cells in a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-24 hours). The incubation time should be predetermined in preliminary experiments to ensure equilibrium is achieved.

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

Determine the concentration of radiolabeled this compound in each aliquot using a liquid scintillation counter.

-

Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of binding interactions in real-time.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the binding of this compound to DPP-4.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human DPP-4

-

This compound solutions at various concentrations

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit for protein immobilization

Procedure:

-

Immobilize recombinant human DPP-4 onto the surface of a sensor chip using standard amine coupling chemistry.

-